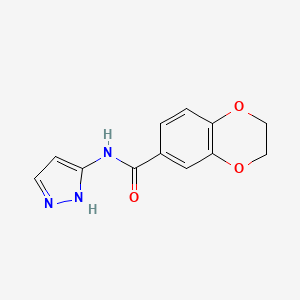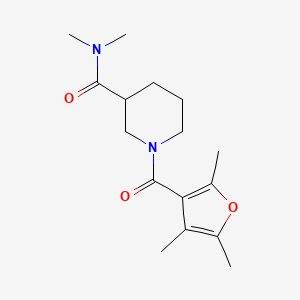
N-(1H-pyrazol-5-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1H-pyrazol-5-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide, also known as PBDT, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound belongs to the class of benzodioxine derivatives, which are known for their diverse biological activities.
Mechanism of Action
The exact mechanism of action of N-(1H-pyrazol-5-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide is not fully understood. However, it has been proposed that N-(1H-pyrazol-5-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide exerts its biological activities by inhibiting the activity of specific enzymes and receptors involved in various signaling pathways. For instance, N-(1H-pyrazol-5-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins that promote inflammation.
Biochemical and Physiological Effects:
N-(1H-pyrazol-5-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide has been reported to exhibit several biochemical and physiological effects. For instance, N-(1H-pyrazol-5-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide has been shown to inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death. Moreover, N-(1H-pyrazol-5-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide has also been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), which are involved in the pathogenesis of various inflammatory diseases.
Advantages and Limitations for Lab Experiments
N-(1H-pyrazol-5-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide has several advantages for use in lab experiments. For instance, it is relatively easy to synthesize and purify, making it readily available for research purposes. Moreover, N-(1H-pyrazol-5-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide has been shown to exhibit potent biological activities at low concentrations, making it a promising lead compound for drug development.
However, there are also some limitations associated with the use of N-(1H-pyrazol-5-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide in lab experiments. For instance, its mechanism of action is not fully understood, which makes it difficult to predict its potential side effects. Moreover, N-(1H-pyrazol-5-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide has not been extensively evaluated for its toxicity and pharmacokinetic properties, which are essential for drug development.
Future Directions
Several future directions can be explored to further investigate the potential applications of N-(1H-pyrazol-5-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide. For instance, more studies are needed to elucidate its mechanism of action and identify its molecular targets. Moreover, further studies are needed to evaluate its toxicity and pharmacokinetic properties, which are essential for drug development.
Furthermore, N-(1H-pyrazol-5-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide can also be evaluated for its potential as a therapeutic agent for the treatment of other diseases, such as diabetes and cardiovascular diseases. Additionally, N-(1H-pyrazol-5-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide can be modified to improve its pharmacological properties, such as its solubility and bioavailability, which can enhance its efficacy as a therapeutic agent.
Conclusion:
In conclusion, N-(1H-pyrazol-5-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide is a synthetic compound that has shown promising applications in scientific research, particularly in the field of medicinal chemistry. It exhibits potent biological activities, including anti-inflammatory, anti-tumor, and anti-bacterial activities. However, more studies are needed to fully understand its mechanism of action and evaluate its toxicity and pharmacokinetic properties. Overall, N-(1H-pyrazol-5-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide is a promising lead compound for drug development, and further research is needed to explore its potential applications in various fields.
Synthesis Methods
The synthesis of N-(1H-pyrazol-5-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide involves the reaction of 2,3-dihydro-1,4-benzodioxine-6-carboxylic acid with 1H-pyrazole-5-carboxamidine in the presence of a suitable coupling agent. The reaction yields N-(1H-pyrazol-5-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide as a white crystalline solid, which can be purified by recrystallization.
Scientific Research Applications
N-(1H-pyrazol-5-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide has shown promising applications in scientific research, particularly in the field of medicinal chemistry. It has been reported to exhibit potent anti-inflammatory, anti-tumor, and anti-bacterial activities. Moreover, N-(1H-pyrazol-5-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide has also been evaluated for its potential as a therapeutic agent for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
properties
IUPAC Name |
N-(1H-pyrazol-5-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O3/c16-12(14-11-3-4-13-15-11)8-1-2-9-10(7-8)18-6-5-17-9/h1-4,7H,5-6H2,(H2,13,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWJXYWYGHFWNBG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)C(=O)NC3=CC=NN3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1H-pyrazol-5-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Methyl 2-[4-[[2-(4-bromophenyl)acetyl]amino]pyrazol-1-yl]acetate](/img/structure/B7572193.png)
![4-(1,3-Dioxolan-2-yl)-1-[4-(trifluoromethylsulfonyl)phenyl]piperidine](/img/structure/B7572194.png)
![4-methyl-N-[[2-(2,2,2-trifluoroethoxy)pyridin-3-yl]methyl]quinolin-2-amine](/img/structure/B7572196.png)
![3-[(3,3-Dimethylmorpholin-4-yl)methyl]-5-phenyl-1,3,4-oxadiazol-2-one](/img/structure/B7572206.png)
![Methyl 2-[(2,5-dimethoxybenzoyl)amino]-2-phenylacetate](/img/structure/B7572208.png)
![N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-N-methyloxolane-3-carboxamide](/img/structure/B7572211.png)
![2-(2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl)-N-(2-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-6-yl)acetamide](/img/structure/B7572232.png)
![3-[3-[3-[(Pyridin-2-ylamino)methyl]pyrrolidin-1-yl]propyl]imidazolidine-2,4-dione](/img/structure/B7572245.png)
![N-(4-fluorophenyl)-5-[[6-(propan-2-ylamino)purin-9-yl]methyl]-1,3,4-thiadiazole-2-carboxamide](/img/structure/B7572251.png)
![1-phenyl-N-[(2-pyrazol-1-ylphenyl)methyl]methanamine](/img/structure/B7572258.png)

![N-[(2,3-dimethoxyphenyl)methyl]-3-methylsulfonylpropan-1-amine](/img/structure/B7572281.png)